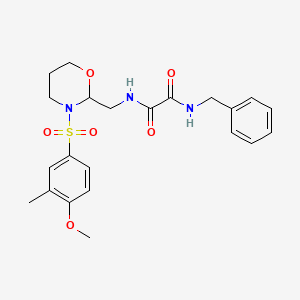
N2,N7-di(tert-butyl)-9-oxo-9H-2,7-fluorenedisulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Electrophilic Fluorination Agents
A study introduced a novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, which is a sterically demanding analogue of popular fluorinating agents. This reagent improves the enantioselectivity of the products in specific fluorination reactions, potentially indicating the utility of similarly structured compounds in enhancing reaction selectivity (Yasui et al., 2011).
Oxidation Catalysts and Olefin Oxidation
Another research focused on sulfonamide-substituted iron phthalocyanine, which shows remarkable stability under oxidative conditions and is used for the oxidation of olefins. This study highlights the importance of sulfonamide derivatives in designing potential oxidation catalysts (Işci et al., 2014).
Asymmetric Oxidation
A paper described the catalytic asymmetric oxidation of tert-butyl disulfide, resulting in products that serve as excellent precursors to chiral tert-butanesulfinyl compounds. This process emphasizes the role of specific sulfonamide derivatives in facilitating asymmetric synthesis (Cogan et al., 1998).
Electrocatalytic Synthesis
Research on mesoporous nitrogen-doped carbon derived from specific ionic liquids, including those related to sulfonamide chemistry, demonstrated its potential as a highly active, metal-free catalyst for the electrochemical synthesis of hydrogen peroxide, pointing towards applications in green chemistry (Fellinger et al., 2012).
Metal Complexation and Recognition
properties
IUPAC Name |
2-N,7-N-ditert-butyl-9-oxofluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S2/c1-20(2,3)22-29(25,26)13-7-9-15-16-10-8-14(30(27,28)23-21(4,5)6)12-18(16)19(24)17(15)11-13/h7-12,22-23H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHWQJZWPJAJNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

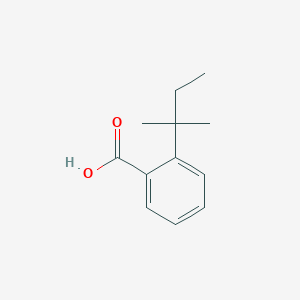
![5-[(2,6-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2475540.png)
![1-[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2475542.png)
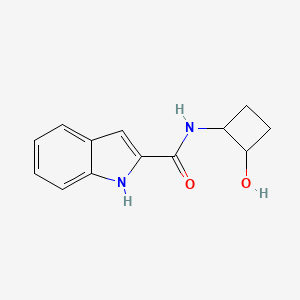

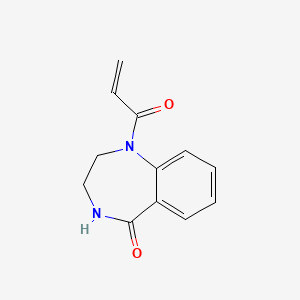
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2475548.png)
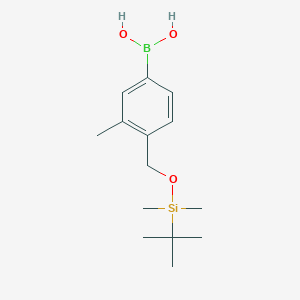
![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2475550.png)
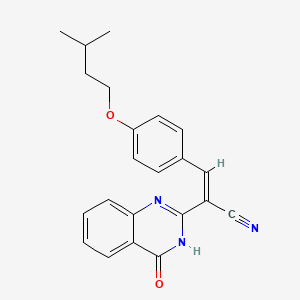
![2-(Furan-2-yl)-5-[5-(2-nitrophenyl)furan-2-yl]-1,3,4-oxadiazole](/img/structure/B2475553.png)
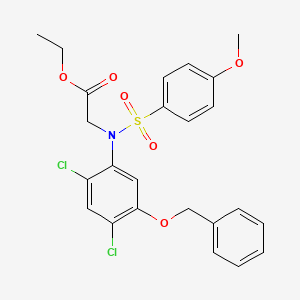
![N-{4-[5-(4-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2475556.png)
